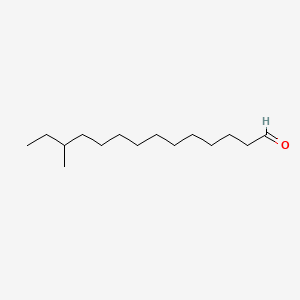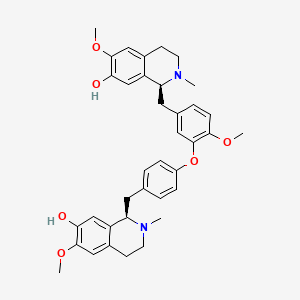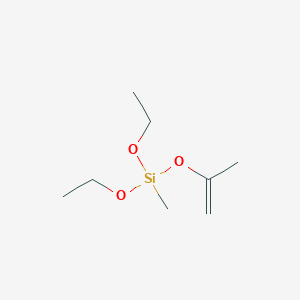![molecular formula C18H19N7O B12647319 1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)- is a complex heterocyclic compound that features an imidazo[4,5-c]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[4,5-c]pyridine scaffold is known for its biological activity and is often explored for its therapeutic potential.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-c]pyridine derivatives typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with various aldehydes and ketones can lead to the formation of imidazo[4,5-c]pyridine derivatives . Industrial production methods often employ catalytic processes to enhance yield and efficiency. Recent advancements have also introduced microwave-assisted synthesis, which significantly reduces reaction times and improves product purity .
Chemical Reactions Analysis
1H-Imidazo[4,5-c]pyridine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitro derivatives to amines.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific substituents and reaction conditions employed.
Scientific Research Applications
1H-Imidazo[4,5-c]pyridine derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]pyridine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These compounds can act as inhibitors or modulators of these targets, affecting various biochemical pathways. For example, some derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
1H-Imidazo[4,5-c]pyridine derivatives can be compared with other heterocyclic compounds such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines. While all these compounds share a common imidazole ring, their biological activities and applications can vary significantly:
Imidazo[1,2-a]pyridines: Known for their use as anxiolytics and sedatives.
Imidazo[1,5-a]pyridines: Often explored for their anti-inflammatory and analgesic properties.
The uniqueness of 1H-Imidazo[4,5-c]pyridine lies in its ability to interact with a diverse range of biological targets, making it a versatile scaffold for drug development .
Properties
Molecular Formula |
C18H19N7O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-methyl-4-[1-methyl-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)imidazo[4,5-c]pyridin-4-yl]morpholine |
InChI |
InChI=1S/C18H19N7O/c1-11-9-26-6-5-25(11)18-17-15(24(2)10-20-17)7-13(22-18)16-12-3-4-19-14(12)8-21-23-16/h3-4,7-8,10-11,19H,5-6,9H2,1-2H3 |
InChI Key |
XCOKOJKTXOLUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=C3C(=CC(=N2)C4=C5C=CNC5=CN=N4)N(C=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)


![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)









